molecular formula C21H23N5O3 B2407843 1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 2034509-11-8

1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2407843
CAS No.: 2034509-11-8
M. Wt: 393.447
InChI Key: SDBOAJBJRJUKPE-UHFFFAOYSA-N
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Description

1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzoyl group, and an oxadiazole moiety

Properties

IUPAC Name

1-benzoyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-25-11-5-8-17(25)19-23-18(29-24-19)14-22-20(27)15-9-12-26(13-10-15)21(28)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBOAJBJRJUKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is obtained by coupling the piperidine derivative with the oxadiazole moiety under appropriate conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: It is used in research to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzoyl group and the oxadiazole ring play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-benzoylpiperidine-4-carboxamide: Lacks the oxadiazole moiety, resulting in different biological activity.

    N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide: Lacks the benzoyl group, affecting its binding properties and activity.

Uniqueness

1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is unique due to the presence of both the benzoyl group and the oxadiazole moiety, which confer specific binding properties and biological activity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a benzoyl group, and an oxadiazole moiety, which contribute to its unique biological activity. This article aims to explore the biological activity of this compound through detailed analysis of its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of 1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide can be represented as follows:

PropertyValue
IUPAC Name 1-benzoyl-N-{[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
Molecular Formula C21H23N5O3
CAS Number 2034509-11-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Benzoyl Group : Conducted via Friedel-Crafts acylation using benzoyl chloride.
  • Synthesis of the Oxadiazole Moiety : Formed through cyclization reactions involving hydrazine derivatives and carboxylic acids.

The mechanism of action for 1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The structural components—particularly the benzoyl and oxadiazole groups—play crucial roles in binding to active sites, leading to either inhibition or activation of target functions. The piperidine ring enhances structural stability and binding affinity.

Pharmacological Studies

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives related to this compound show moderate antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Analgesic Properties : The compound has been evaluated for analgesic activity in animal models, showing potential pain-relieving effects comparable to standard analgesics .
  • Antioxidant Activity : Although some derivatives have shown limited antioxidant properties, further exploration is needed to understand the full scope of antioxidant potential .

Comparative Analysis

To illustrate the uniqueness of 1-benzoyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide compared to similar compounds:

Compound NameKey FeaturesBiological Activity
1-benzoylpiperidine-4-carboxamideLacks oxadiazole moietyDifferent activity profile
N-{[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol]}methylpiperidineLacks benzoyl groupAltered binding properties

The combination of both benzoyl and oxadiazole groups in this compound contributes significantly to its unique pharmacological profile.

Case Studies

Recent studies have focused on evaluating the pharmacological potential of similar compounds derived from piperidine frameworks. For instance:

  • A study reported on novel derivatives demonstrated varying degrees of antimicrobial and analgesic activities, establishing structure–activity relationships (SAR) that could inform future drug design efforts .

Q & A

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzoyl), piperidine methylene signals (δ 2.5–3.5 ppm), and oxadiazole C-H protons (δ 6.1–6.3 ppm for 1-methylpyrrole) .
  • 13C NMR : Confirm carbonyl groups (amide: ~170 ppm; benzoyl: ~165 ppm) and oxadiazole carbons (~160–165 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₄H₂₆N₅O₃: 448.1982 g/mol) with <2 ppm error .

HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can optimize the yield of the oxadiazole ring formation during synthesis?

  • Methodological Answer :
  • Precursor Activation : Use nitrile derivatives with electron-withdrawing groups (e.g., trifluoromethyl) to enhance reactivity with hydroxylamine. This reduces reaction time from 24 to 8 hours .
  • Microwave-Assisted Synthesis : Apply microwave irradiation (100°C, 300 W) to accelerate cyclization, improving yields by 15–20% compared to conventional heating .
  • Catalytic Systems : Employ Lewis acids like ZnCl₂ to stabilize intermediates during cyclodehydration, reducing side-product formation .
    • Troubleshooting : Monitor pH (optimally pH 9–10) to prevent hydrolysis of the oxadiazole ring. Contradictions in yield data (e.g., 66% vs. 82% in similar syntheses) often stem from trace moisture in solvents, necessitating strict anhydrous conditions .

Q. How does the 1-methylpyrrole moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : The 1-methylpyrrole increases logP by ~0.5 units compared to unsubstituted analogs, enhancing blood-brain barrier permeability (predicted via PAMPA assays) .
  • Metabolic Stability : Methylation at the pyrrole nitrogen reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ > 60 min vs. 25 min for unmethylated analogs) .
  • Receptor Binding : Molecular docking studies suggest the pyrrole’s π-π stacking with aromatic residues (e.g., Phe³.³⁶ in CB1 receptors) enhances binding affinity (ΔG = -9.8 kcal/mol) .

Q. What in silico methods are suitable for predicting binding affinity to target receptors?

  • Methodological Answer :
  • CoMFA/QSAR Models : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity data. For example, a robust model (r² = 0.97) was validated for CB1 antagonists by analyzing 31 structural analogs .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of the piperidine-carboxamide in the binding pocket over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., replacing benzoyl with naphthoyl) to guide SAR .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments in parallel using the same cell line (e.g., HEK293 for receptor antagonism) and normalize data to a reference agonist (e.g., CP55940 for CB1 ).
  • Conformational Analysis : Test multiple protonation states and conformers (e.g., Tg vs. Ts for oxadiazole derivatives) to identify bioactive forms. For example, the protonated Ts conformer showed 10-fold higher CB1 affinity than Tg .
  • Orthogonal Assays : Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP inhibition) to distinguish antagonism from inverse agonism .

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